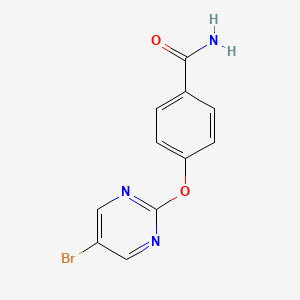
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone, also known as CFP, is a chemical compound that has been studied for its potential use in scientific research. CFP belongs to the class of phenylpiperazine derivatives, which are known to have various biological activities.
Mécanisme D'action
The exact mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is not fully understood. However, it is known to bind to the dopamine D3 receptor and the sigma-1 receptor, which are both involved in various physiological processes.
Biochemical and Physiological Effects:
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to induce the release of dopamine in the striatum, suggesting that it may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is that it is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone. One area of interest is the development of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone-based compounds with improved potency and selectivity for the dopamine D3 receptor and the sigma-1 receptor. Another area of interest is the investigation of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone's potential as a treatment for dopamine-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone and its potential effects on various physiological processes.
Méthodes De Synthèse
The synthesis of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone involves the reaction of 2-chloro-6-fluoroacetophenone with 3,5-dimethylpiperazine in the presence of a base. The reaction yields (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone as a white solid with a melting point of 137-139°C.
Applications De Recherche Scientifique
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use as a tool compound for studying the function of these receptors.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8-6-17(7-9(2)16-8)13(18)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORZABURMRSREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)








